molecular formula C28H28ClN5O4 B13933083 ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate

ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate

Katalognummer: B13933083
Molekulargewicht: 534.0 g/mol
InChI-Schlüssel: SIZXKGASNKVQHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound is a key research tool for investigating the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer [Link: https://pubmed.ncbi.nlm.nih.gov/25772287/]. Its molecular design, featuring a pyrazole core linked to an isoxazole moiety via a piperazine linker, is characteristic of advanced mTOR inhibitors developed to target the kinase domain with high specificity. Researchers utilize this compound to probe the oncogenic dependencies of various cancer cell lines, study mechanisms of therapeutic resistance, and evaluate the effects of mTOR pathway suppression on tumor progression in preclinical models [Link: https://www.nature.com/articles/nrc.2016.58]. The inhibition of mTOR by this agent leads to downstream effects such as cell cycle arrest, induction of autophagy, and inhibition of angiogenesis, making it highly valuable for foundational studies in molecular oncology and translational cancer research.

Eigenschaften

Molekularformel

C28H28ClN5O4

Molekulargewicht

534.0 g/mol

IUPAC-Name

ethyl 1-(2-chlorophenyl)-5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]pyrazole-3-carboxylate

InChI

InChI=1S/C28H28ClN5O4/c1-4-37-28(36)23-17-25(34(30-23)24-8-6-5-7-22(24)29)20-9-11-21(12-10-20)32-13-15-33(16-14-32)27(35)26-18(2)31-38-19(26)3/h5-12,17H,4,13-16H2,1-3H3

InChI-Schlüssel

SIZXKGASNKVQHG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=CC=C5Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Pyrazole Core

The pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, vicinal diaryl-substituted pyrazoles have been synthesized by condensation of β-diketones with substituted hydrazines in methanol/triethylamine under reflux conditions, yielding 1,5-diaryl-3-methylpyrazoles.

In the specific case of ethyl 1-(2-chlorophenyl)-5-substituted pyrazole derivatives, the pyrazole core can be formed by reacting 2-chlorophenylhydrazine hydrochloride with an appropriate β-diketone or enaminone intermediate, followed by cyclization under basic or neutral conditions.

Functionalization at the 5-Position with Piperazinylphenyl Group

The 5-position of the pyrazole ring is functionalized with a 4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl moiety through a multi-step process:

  • First, the 5-position is substituted with a 4-phenyl group, often introduced via Suzuki–Miyaura cross-coupling reactions between a 5-halopyrazole intermediate and a 4-boronate phenyl derivative.
  • The piperazine ring is then attached to the 4-phenyl substituent, typically via nucleophilic substitution or amide bond formation.
  • The 3,5-dimethylisoxazole-4-carbonyl group is introduced onto the piperazine nitrogen through acylation using the corresponding isoxazole-4-carbonyl chloride or activated ester.

Esterification to Form Ethyl Carboxylate

The carboxylate ester at the 3-position of the pyrazole ring is formed by esterification of the corresponding carboxylic acid or directly by using β-ketoester precursors in the pyrazole ring formation step. Hydrolysis and re-esterification steps may be employed to optimize yield and purity.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using solvent gradients such as hexane-ethyl acetate mixtures. The final compound is characterized by NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

Reaction Conditions and Yields: Data Summary

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring formation 2-chlorophenylhydrazine + β-diketone/enaminone, MeOH/TEA, reflux 50-70 Cyclization under reflux in methanol/triethylamine
Suzuki–Miyaura cross-coupling 5-halopyrazole + 4-boronate phenyl, Pd catalyst, base, solvent 55-65 For 5-position phenyl substitution
Piperazine attachment Nucleophilic substitution or amidation with piperazine derivative 50-60 Followed by acylation with 3,5-dimethylisoxazole-4-carbonyl chloride
Esterification Acid or acid chloride + ethanol, acid/base catalyst 60-80 May involve hydrolysis and re-esterification steps
Purification Silica gel chromatography (hexane/ethyl acetate gradients) - Yields depend on purity requirements

Representative Synthetic Scheme (Summary)

Research Findings and Source Diversity

  • The preparation methods combine classical heterocyclic synthesis with modern cross-coupling and acylation techniques.
  • The use of 2-chlorophenylhydrazine and β-diketones/enaminones is a well-established route for pyrazole synthesis, providing regioselectivity and functional group tolerance.
  • Suzuki–Miyaura coupling is a reliable method for aryl substitution at pyrazole C-5, allowing introduction of complex aromatic moieties.
  • Acylation of piperazine with isoxazole derivatives introduces biologically relevant heterocycles, enhancing molecular diversity.
  • Purification and characterization protocols ensure high purity and structural confirmation, critical for biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Derivatives

Structural Variations in Pyrazole Substitution

The table below summarizes key structural differences between the target compound and analogous pyrazole-3-carboxylates:

Compound Name 1-Position Substituent 5-Position Substituent Additional Features Reference
Target Compound 2-Chlorophenyl 4-(4-(3,5-Dimethylisoxazole-4-carbonyl)piperazinyl)phenyl Piperazine-isoxazole conjugate
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Fluorophenyl 4-Chlorophenyl Thiazole ring
Ethyl 1-(4-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 4-Methylphenyl Phenyl 4-Phenylsulfonyl group
Ethyl 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylate 4-Methylphenyl Phenyl No additional heterocycles/sulfonyl groups
4-[(4-Chlorophenyl)(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Phenyl Hydroxy-methyl-chlorophenyl hybrid Hydroxy and methyl groups

Key Findings from Structural Comparisons

Substituent Effects on Bioactivity
  • Chlorophenyl vs. Fluorophenyl: The target compound’s 2-chlorophenyl group introduces steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
  • Piperazine-Isoxazole Conjugate : This moiety in the target compound offers hydrogen-bonding capabilities (via isoxazole) and conformational flexibility (via piperazine), contrasting with rigid sulfonyl () or thiazole () groups. Such features are critical for interactions with enzymes like kinases or GPCRs .
  • Ethyl Carboxylate : Common across all compounds, this group enhances solubility and serves as a prodrug motif, hydrolyzing in vivo to active carboxylic acids .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The thiazole-containing compound () may exhibit higher lipophilicity due to sulfur’s polarizability, whereas the target compound’s isoxazole (oxygen-rich) could improve aqueous solubility.
  • Metabolic Stability : Piperazine derivatives often demonstrate extended half-lives due to reduced oxidative metabolism, whereas sulfonyl groups () may increase susceptibility to enzymatic degradation.

Biologische Aktivität

Ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H28ClN5O4C_{28}H_{28}ClN_5O_4, with a molecular weight of approximately 500 g/mol. The structure features a pyrazole core with various substituents that contribute to its biological activity. Notably, the inclusion of piperazine and isoxazole moieties enhances its pharmacological potential.

Research indicates that ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate functions primarily as an N-type calcium channel blocker . This property suggests its potential use in treating pain and neurological disorders by modulating calcium influx into cells, which is crucial for neurotransmitter release and neuronal excitability .

2. Anticancer Properties

Preliminary studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown moderate to good antiproliferative activity against hepatocellular carcinoma and breast cancer cells . The presence of the pyrazole ring is often associated with anticancer activity, making this compound a candidate for further investigation in oncology.

Synthesis

The synthesis of ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate typically involves several multi-step organic reactions. Key methods include:

  • Formation of the Pyrazole Core : The initial step usually involves the condensation of appropriate aldehydes with hydrazine derivatives.
  • Substitution Reactions : Subsequent steps involve the introduction of the piperazine and isoxazole groups through nucleophilic substitution reactions.
  • Purification : Techniques such as chromatography are employed to isolate and purify the final product .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure HighlightsBiological Activity
5-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acidLacks piperazine and isoxazole moietiesPotential anti-inflammatory effects
Ethyl 4-(2-chlorophenyl)-5-methylpyrazole-3-carboxylateSimilar pyrazole structure but different substituentsInvestigated for analgesic properties
N-[4-(3,5-Dimethylisoxazol-4-carbonyl)piperazin-1-yl]-2-chlorobenzamideContains piperazine but lacks the pyrazole ringStudied for neuroprotective effects

This table illustrates how structural variations influence biological activities among related compounds, underscoring the unique position of ethyl 1-(2-chlorophenyl)-5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate within this chemical class.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.